4-Fluoro-3-methyl-1H-pyrazol-5-amine
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Overview
Description
4-Fluoro-3-methyl-1H-pyrazol-5-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2. The presence of a fluorine atom at position 4 and a methyl group at position 3 makes this compound unique. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-methyl-1H-pyrazol-5-amine can be achieved through various methods. One common approach involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. For instance, the reaction of 4-fluorophenylhydrazine with 3-methyl-2-butanone under acidic conditions can yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Pyrazole N-oxides.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-3-methyl-1H-pyrazol-5-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the synthesis of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 4-Fluoro-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The presence of the fluorine atom enhances its binding affinity and selectivity. The compound can also modulate signaling pathways by interacting with receptors and other proteins involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-methyl-1H-pyrazole: Lacks the fluorine atom, which affects its biological activity and chemical reactivity.
4-Fluoro-3-(4-methylphenyl)-1H-pyrazol-5-amine: Contains an additional phenyl group, which alters its physical and chemical properties.
1-(4-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine: Similar structure but with a phenyl group at position 1 instead of an amino group.
Uniqueness
The presence of both the fluorine atom and the amino group in 4-Fluoro-3-methyl-1H-pyrazol-5-amine makes it unique. This combination enhances its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications .
Properties
Molecular Formula |
C4H6FN3 |
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Molecular Weight |
115.11 g/mol |
IUPAC Name |
4-fluoro-5-methyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C4H6FN3/c1-2-3(5)4(6)8-7-2/h1H3,(H3,6,7,8) |
InChI Key |
VLVFUURVLVONSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)N)F |
Origin of Product |
United States |
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